![molecular formula C10H14N2O2 B1437948 1-(3-Hydroxyphenyl)-3-propylurea CAS No. 70171-67-4](/img/structure/B1437948.png)
1-(3-Hydroxyphenyl)-3-propylurea
Overview
Description
Scientific Research Applications
1. Application in Polymer Science
1-(3-Hydroxyphenyl)-3-propylurea finds application in polymer science, particularly in the development of bionanocomposites. For instance, 3-(4-Hydroxyphenyl)propionic acid (HPPA), a biobased hydroxy acid, is used as an organic modifier in layered double hydroxides (LDHs) for creating PBS bionanocomposites. These materials exhibit high thermal stability and significant mechanical reinforcement due to excellent filler/polymer interfacial interaction. The incorporation of HPPA in LDHs also potentially enhances the bio and food compatibility of the materials, while also offering potential antibacterial and antioxidant properties (Totaro et al., 2017).
2. Applications in Medicinal Chemistry
In medicinal chemistry, derivatives of 1-(3-Hydroxyphenyl)-3-propylurea, such as 3-(4-Hydroxyphenyl)propanoic acid (phloretic acid), are explored for their potential in drug development. Phloretic acid, for instance, is used to enhance the reactivity of molecules with hydroxyl groups towards benzoxazine ring formation, offering a sustainable alternative to phenol for introducing specific properties to aliphatic hydroxyl-bearing molecules or macromolecules (Trejo-Machin et al., 2017).
3. Analytical Chemistry Applications
In the field of analytical chemistry, 1-(2-Hydroxyphenyl)thiourea, a related compound, shows promising applications due to its photoluminescence properties. It undergoes autooxidation to form a disulphide, which in the presence of chromium(VI) ions, leads to fluorescence quenching. This property is leveraged for the determination of chromium(VI), indicating the potential use of similar hydroxyphenyl compounds in analytical applications (Sunil & Rao, 2015).
4. Research in Chemical Synthesis
Compounds like 1-(3-Hydroxyphenyl)-3-propylurea and its derivatives are also studied for their role in chemical synthesis processes. They are utilized in the synthesis of various complex molecules, demonstrating their versatility in organic synthesis. For example, the synthesis of substituted benzoylthiourea derivatives, including those bearing 3-hydroxyphenyl groups, has been extensively studied for their spectroscopic and quantum chemical properties (Abosadiya et al., 2019).
Future Directions
properties
IUPAC Name |
1-(3-hydroxyphenyl)-3-propylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-6-11-10(14)12-8-4-3-5-9(13)7-8/h3-5,7,13H,2,6H2,1H3,(H2,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZIEBLZDZPOPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxyphenyl)-3-propylurea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.